molecular formula C11H15Cl2NO B13345188 Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride

Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride

Katalognummer: B13345188
Molekulargewicht: 248.15 g/mol
InChI-Schlüssel: SFXSYXKCQZEGDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is commonly used in organic synthesis and has various applications in scientific research. This compound is known for its unique chemical properties and reactivity, making it a valuable tool in the field of chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride typically involves the reaction of ethyl 3-(2-chlorophenyl)propanoate with an appropriate amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imidate. The resulting product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create various compounds.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
  • Ethyl 3-(2-chlorophenyl)propanoate

Uniqueness

Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C11H15Cl2NO

Molekulargewicht

248.15 g/mol

IUPAC-Name

ethyl 3-(2-chlorophenyl)propanimidate;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12;/h3-6,13H,2,7-8H2,1H3;1H

InChI-Schlüssel

SFXSYXKCQZEGDU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=N)CCC1=CC=CC=C1Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.